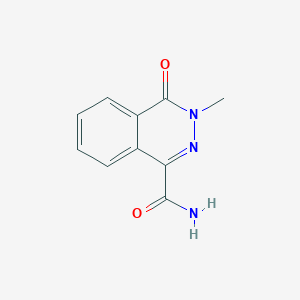
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide is a complex organic compound known for its diverse applications in chemistry, biology, and medicinal research. It features a unique structure that includes a benzisothiazol-2(3H)-one core, sulfonyl and amide groups, and a fluorophenyl substituent, contributing to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the initial formation of the benzisothiazolone core, followed by sulfonylation and subsequent amide bond formation with the 2-fluorophenylpropanoic acid derivative. This process usually involves specific reagents and conditions, such as sulfuryl chloride (for sulfonylation) and carbodiimides (for amide bond formation).
Industrial Production Methods: Industrial production can scale up these synthetic routes, optimizing for yield and purity. Batch or continuous flow processes may be used, where temperature, solvent, and catalysts are carefully controlled to maximize the efficiency of each reaction step. Typical conditions might include moderate temperatures (50-100°C) and the use of organic solvents such as dichloromethane or tetrahydrofuran.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: : The benzisothiazolone core can be further oxidized under strong oxidative conditions.
Reduction: : The sulfonyl group is susceptible to reduction, potentially converting it to a sulfide.
Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under strong nucleophilic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles for substitution: : Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: : Formation of benzisothiazolone derivatives with additional oxygenated groups
Reduction: : Formation of benzisothiazolone sulfides
Substitution: : Formation of new compounds with varying substituents on the fluorophenyl ring
Applications De Recherche Scientifique
Chemistry: : It serves as a useful intermediate in organic synthesis, enabling the construction of complex molecular architectures. Biology : Its structural features make it a valuable probe in studying enzyme inhibition and protein interactions. Medicine Industry : Used in material science for developing advanced polymers and coatings due to its stability and reactive functionalities.
Mécanisme D'action
The exact mechanism of action depends on its specific application. In medicinal chemistry, for instance, it may function as an inhibitor by binding to the active sites of enzymes or receptors, interfering with their normal function. The interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Compared to similar benzisothiazolone derivatives, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide stands out due to its unique combination of a sulfonyl group and a fluorophenyl substituent. These features provide enhanced stability and reactivity, making it more versatile in various applications.
Similar Compounds
1,2-Benzisothiazol-3(2H)-one
N-(2-Fluorophenyl)benzamide
3-(Methylsulfonyl)-1,2-benzisothiazole
This compound's structural uniqueness and diverse reactivity make it a valuable compound in scientific research and industrial applications. Its tailored synthesis and versatile reactions contribute to its prominence in various fields.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-12-6-2-3-7-13(12)18-15(20)9-10-19-16(21)11-5-1-4-8-14(11)24(19,22)23/h1-8H,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADYONRZDYYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)
![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)
![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)



![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
